molecular formula C29H30FN5O4 B6514550 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892259-38-0

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514550
CAS RN: 892259-38-0
M. Wt: 531.6 g/mol
InChI Key: VGFZGXYONMTGFO-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30FN5O4 and its molecular weight is 531.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 531.22818262 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The compound F6548-1223 has shown promising results in the field of antiviral research. It has been identified as a potential inhibitor targeting the 3CL protease of SARS-CoV-2 . In-depth analysis revealed that F6548-1223 demonstrated stable hydrogen bonds with amino acids His41 and Thr62 . Notably, F6548-1223 recorded a binding energy of -65.72 kcal/mol in Molecular Mechanics Generalized Born Surface Area (MMGBSA) simulations .

Neuropharmacology

Substituted phenylpiperazines, a group to which this compound belongs, are often neuropharmacologically active compounds. They are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic, and other receptors .

Drug Repurposing

The pursuit of effective therapeutic solutions for SARS-CoV-2 infections and COVID-19 necessitates the repurposing of existing compounds. This compound, with its notable attributes, is a standout candidate for such repurposing efforts .

Molecular Dynamics

This compound has been used in studies involving molecular dynamics simulations. These simulations have highlighted the compound’s efficacy in inhibiting 3CLpro .

Pharmacoinformatics Profiling

Pharmacoinformatics profiling is another area where this compound has found application. It has been used in the identification of promising inhibitors targeting 3CLpro of SARS-CoV-2 .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the chemical structure of a compound and its biological activity .

Mechanism of Action

Target of Action

AKOS001758921, also known as F6548-1223 or N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a complex compound with potential therapeutic applicationsCompounds with similar structures have been found to interact with various targets, such as equilibrative nucleoside transporters (ents) , and have shown inhibitory effects .

Mode of Action

Based on its structural similarity to other compounds, it’s plausible that it may interact with its targets through the formation of stable hydrogen bonds . This interaction could potentially lead to changes in the function of the target proteins, thereby exerting its therapeutic effects.

Biochemical Pathways

For instance, some compounds have been found to inhibit the function of ENTs, which play a vital role in nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the drug’s behavior in the body and its potential therapeutic effects.

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN5O4/c1-39-22-9-6-20(7-10-22)19-35-28(37)23-11-8-21(18-25(23)32-29(35)38)27(36)31-12-13-33-14-16-34(17-15-33)26-5-3-2-4-24(26)30/h2-11,18H,12-17,19H2,1H3,(H,31,36)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFZGXYONMTGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCN4CCN(CC4)C5=CC=CC=C5F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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